6-[(2-aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1H,2H-pyrrolo[3,4-c]pyridin-3-one hydrochloride
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Overview
Description
6-[(2-aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1H,2H-pyrrolo[3,4-c]pyridin-3-one hydrochloride is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyridine core, a fluorine atom, and an aminocyclohexyl group. This compound has been studied for its biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1H,2H-pyrrolo[3,4-c]pyridin-3-one hydrochloride typically involves multiple stepsThe reaction conditions often include the use of specific reagents and catalysts to ensure the desired substitutions and functional group transformations .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-[(2-aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1H,2H-pyrrolo[3,4-c]pyridin-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen or addition of hydrogen to reduce the compound.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[3,4-c]pyridine compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets and potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(2-aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1H,2H-pyrrolo[3,4-c]pyridin-3-one hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-[(2-aminocyclohexyl)amino]-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one derivatives: These compounds share a similar core structure but may have different substituents, affecting their biological activity and properties.
Pyrrolo[3,4-c]pyridine derivatives: A broader class of compounds with diverse substituents and applications.
Uniqueness
The uniqueness of 6-[(2-aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1H,2H-pyrrolo[3,4-c]pyridin-3-one hydrochloride lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic benefits. Its fluorine atom and aminocyclohexyl group contribute to its unique interactions with molecular targets .
Properties
Molecular Formula |
C17H22ClFN6O |
---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
6-[(2-aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one;hydrochloride |
InChI |
InChI=1S/C17H21FN6O.ClH/c1-24-8-9(6-21-24)15-13-10(7-20-17(13)25)14(18)16(23-15)22-12-5-3-2-4-11(12)19;/h6,8,11-12H,2-5,7,19H2,1H3,(H,20,25)(H,22,23);1H |
InChI Key |
PTCFBXMEFRIEGV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)NC4CCCCC4N.Cl |
Origin of Product |
United States |
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